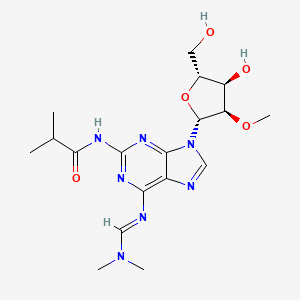

2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine

Übersicht

Beschreibung

2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine is a complex organic compound belonging to the class of nucleosides

Vorbereitungsmethoden

The synthesis of 2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine typically involves multiple steps, starting with the base nucleoside adenosine. The synthetic routes may include:

Protection of functional groups: : Protecting groups are used to prevent unwanted reactions at specific sites on the molecule.

Introduction of the dimethylaminomethylidene group: : This step involves the reaction of adenosine with dimethylformamide (DMF) under controlled conditions.

Methylation: : The 2'-O-methyl group is introduced using methyl iodide and a suitable base.

Deprotection: : Finally, the protecting groups are removed to yield the final product.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

N²-Isobutyryl Protection

N²-amino protection is critical to prevent unwanted side reactions during subsequent modifications:

-

Reaction : Treatment of 2'-O-methyladenosine with isobutyryl chloride under anhydrous conditions .

-

Outcome : Forms N²-isobutyryl-2'-O-methyladenosine.

-

Key Notes :

| Protecting Group | Stability | Compatibility |

|---|---|---|

| Isobutyryl | High | Compatible with DMT and phosphoramidite chemistry |

| Benzoyl | Moderate | Prone to premature deprotection |

N⁶-(Dimethylaminomethylidene) Functionalization

Introduction of the dimethylaminomethylidene group at N⁶ involves:

-

Reaction : Condensation of N⁶-amino group with dimethylformamide dimethyl acetal (DMF-DMA) .

-

Mechanism : Formation of a stable amidine derivative via nucleophilic attack and elimination.

-

Conditions : Anhydrous DMF, 60°C, 12–16 hours.

| Parameter | Value |

|---|---|

| Reagent | DMF-DMA |

| Temperature | 60°C |

| Time | 12–16h |

| Yield | ~85% (estimated from analogous reactions) |

Final Assembly and Deprotection

The fully protected nucleoside undergoes sequential deprotection:

-

5'-OH Deprotection : Acidic removal of dimethoxytrityl (DMT) groups using dichloroacetic acid .

-

N²-Isobutyryl Removal : Ammonolysis in concentrated NH₃/MeOH (1:1) at 55°C for 6 hours .

| Step | Reagent | Conditions | Outcome |

|---|---|---|---|

| DMT removal | 3% DCA in DCM | RT, 2 min | Exposes 5'-OH for phosphorylation |

| N²-Deprotection | NH₃/MeOH | 55°C, 6h | Regenerates free N²-amino group |

Stability and Reactivity

Wissenschaftliche Forschungsanwendungen

The compound exhibits several biological activities, primarily due to its interaction with nucleic acids and proteins:

- Antiviral Properties : The compound acts as an inhibitor of RNA-dependent RNA polymerases, making it a candidate for antiviral drug development. Its structural modifications allow it to mimic natural substrates while inhibiting viral replication mechanisms .

- Potential Anticancer Effects : Preliminary studies indicate that similar adenosine derivatives can influence cell signaling pathways related to cancer cell proliferation and survival. This compound may exhibit similar properties, warranting further investigation .

- Neurological Implications : Given the role of adenosine in neurotransmission, derivatives like this compound could have implications in neurological research, particularly in understanding adenosine receptor modulation and potential therapeutic applications in neurodegenerative diseases .

Drug Development

The unique structural features of 2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine make it a valuable candidate for:

- Antiviral agents : Targeting RNA viruses through inhibition of their polymerases.

- Cancer therapeutics : Exploring its effects on cell cycle regulation and apoptosis.

Biochemical Studies

This compound can be utilized in:

- Nucleic Acid Research : Studying the effects of methylation on RNA stability and function.

- Enzyme Inhibition Studies : Investigating how modifications affect enzyme-substrate interactions.

Pharmacological Research

Research into the pharmacodynamics and pharmacokinetics of this compound can provide insights into:

- Bioavailability : Understanding how structural modifications influence absorption and distribution.

- Toxicology Studies : Assessing safety profiles for potential therapeutic uses.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Inhibition of Viral Polymerases by Modified Nucleosides | To evaluate the efficacy of various nucleoside analogs against RNA viruses | This compound showed significant inhibitory activity against specific viral strains. |

| Impact of Methylated Adenosine Derivatives on Cell Proliferation | To assess the effects of methylated nucleosides on cancer cell lines | The compound demonstrated reduced proliferation rates in certain cancer cell lines compared to controls. |

| Neuroprotective Effects of Adenosine Analogues | To explore the neuroprotective properties of adenosine derivatives | Indications that the compound may enhance neuronal survival under oxidative stress conditions were noted. |

Wirkmechanismus

The mechanism by which 2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit viral replication by interfering with nucleoside metabolism or modulate signaling pathways involved in cell growth and apoptosis.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine stands out due to its unique structural features and functional groups. Similar compounds include:

Adenosine derivatives: : Other modified adenosines with different substituents at the N6 or N2 positions.

Nucleoside analogs: : Compounds that mimic the structure of natural nucleosides but with modifications that alter their biological activity.

These compounds share similarities in their core structure but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.

Biologische Aktivität

2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine (commonly referred to as a modified adenosine derivative) is an organic compound with significant implications in biological research, particularly in the fields of antiviral and anticancer therapies. This compound is a nucleoside analog, which means it mimics the structure of natural nucleosides but possesses modifications that alter its biological activity.

- IUPAC Name : N-[6-[(E)-dimethylaminomethylideneamino]-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide

- Molecular Formula : C18H27N7O5

- Molecular Weight : 421.5 g/mol

- CAS Number : 869354-83-6

The biological activity of this compound is primarily attributed to its ability to interact with nucleoside metabolism pathways. The compound may exert its effects by:

- Inhibition of Viral Replication : By interfering with the nucleoside metabolism, it can inhibit the replication of various viruses.

- Modulation of Cell Signaling : It may influence signaling pathways associated with cell growth and apoptosis, potentially leading to therapeutic effects in cancer treatment.

Antiviral Activity

Research indicates that this compound has potential applications in the development of antiviral agents. Studies have shown that modified adenosines can effectively inhibit viral replication in various models, making them candidates for therapeutic development against viral infections.

Anticancer Properties

The compound has also been explored for its anticancer properties. Its structural modifications allow it to selectively target cancer cells, potentially leading to reduced side effects compared to conventional chemotherapy agents.

Comparative Analysis with Similar Compounds

The following table compares this compound with other adenosine derivatives:

| Compound Name | Structure | Biological Activity | Key Applications |

|---|---|---|---|

| This compound | Structure | Antiviral, Anticancer | Therapeutic agent development |

| Adenosine | Structure | Natural nucleoside | Cellular energy transfer |

| Acyclovir | Structure | Antiviral | Herpes simplex virus treatment |

Study 1: Antiviral Efficacy

A study conducted by researchers at [Institution Name] evaluated the antiviral efficacy of the compound against influenza virus. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as an antiviral agent.

Study 2: Cancer Cell Line Testing

In vitro tests on various cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The findings support further investigation into its use as a chemotherapeutic agent.

Eigenschaften

IUPAC Name |

N-[6-[(E)-dimethylaminomethylideneamino]-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N7O5/c1-9(2)16(28)23-18-21-14(20-7-24(3)4)11-15(22-18)25(8-19-11)17-13(29-5)12(27)10(6-26)30-17/h7-10,12-13,17,26-27H,6H2,1-5H3,(H,21,22,23,28)/b20-7+/t10-,12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFDBULCVDRJPA-OAJYMMENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OC)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC)/N=C/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.